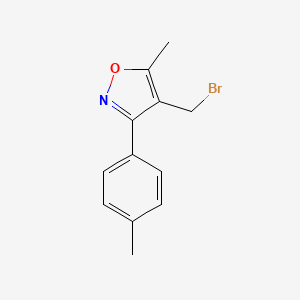

4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole

Description

BenchChem offers high-quality 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-5-methyl-3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-8-3-5-10(6-4-8)12-11(7-13)9(2)15-14-12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYOBHRMZYPNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole, a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis.[1][2] Given the absence of extensive published solubility data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it delivers detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility, empowering researchers to generate reliable data for applications ranging from reaction optimization and purification to formulation development.[] This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction: The Strategic Importance of Solubility

4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole is a substituted isoxazole derivative. The isoxazole core is a prominent structural motif in numerous FDA-approved pharmaceuticals and bioactive compounds, valued for its unique electronic properties and synthetic versatility.[1][4][5] The presence of a reactive bromomethyl group makes this specific molecule a highly valuable intermediate for nucleophilic substitution, allowing for its conjugation to other molecular fragments in the synthesis of novel chemical entities.[2]

Understanding the solubility of such a key intermediate is not a trivial academic exercise; it is a critical parameter that dictates its practical utility. Solubility directly influences:

-

Reaction Kinetics: Most organic reactions are carried out in solution, requiring the solvent to dissolve reactants to enable effective molecular collision and transformation.

-

Purification Strategies: Techniques like crystallization, which are fundamental for isolating and purifying compounds, are entirely dependent on differential solubility in various solvent systems at different temperatures.

-

Formulation Development: For a compound to be considered a drug candidate, its solubility in various physiological and formulation-relevant media is a primary determinant of bioavailability and deliverability.[]

This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide robust methodologies for its empirical validation.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that shares a similar polarity.[6][7][8][9] To apply this, we must first analyze the structural components of 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole and their contribution to its overall polarity.

-

The Isoxazole Ring: This five-membered heterocycle contains both nitrogen and oxygen atoms, creating a dipole moment and making the ring itself polar.[4] It can act as a hydrogen bond acceptor.

-

The p-Tolyl Group: This aromatic hydrocarbon substituent (a toluene ring) is large and non-polar. It will favor interactions with non-polar solvents through van der Waals forces.

-

The Bromomethyl Group (-CH₂Br): The carbon-bromine bond is polar due to the difference in electronegativity between carbon and bromine. This group adds a localized polar region to the molecule.

-

The Methyl Group (-CH₃): This is a small, non-polar alkyl group.

Overall Molecular Polarity: The molecule presents a classic amphipathic character, possessing both significant non-polar (p-tolyl) and polar (isoxazole, bromomethyl) regions. This dual nature suggests that it will not be exclusively soluble in either extremely polar or completely non-polar solvents. Instead, it is likely to exhibit the highest solubility in solvents of intermediate polarity or in solvent mixtures where polarity can be fine-tuned.

Based on this structural analysis, we can make informed predictions about its solubility in common classes of organic solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole. These predictions are qualitative and serve as a starting point for experimental verification using the protocols outlined in Section 5.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Medium to High | The large, non-polar p-tolyl group is the dominant structural feature, favoring interaction with non-polar solvents. Toluene is expected to be a particularly good solvent due to potential π-π stacking interactions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | These solvents possess a significant dipole moment capable of interacting with the polar isoxazole and bromomethyl moieties, while also having sufficient non-polar character to solvate the p-tolyl group. THF and DCM are often excellent choices for compounds with mixed polarity. |

| Polar Protic | Methanol, Ethanol | Low to Medium | While these alcohols can interact with the polar parts of the molecule, their strong hydrogen-bonding network may be insufficiently disrupted to fully accommodate the large non-polar p-tolyl group. Solubility is expected to be limited. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water) High (in DMSO) | The compound is predicted to be virtually insoluble in water due to the dominance of its hydrophobic regions. DMSO is a powerful, highly polar aprotic solvent and is likely to dissolve the compound effectively. |

Factors Influencing Experimental Solubility

When moving from theoretical prediction to experimental measurement, several factors can significantly impact the observed solubility value.[10]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional kinetic energy helps overcome the lattice energy of the crystal and promotes dissolution.[8][11]

-

Crystalline Form (Polymorphism): Different crystal polymorphs of the same compound can exhibit different lattice energies and, consequently, different solubilities.[12] It is crucial to characterize the solid form being tested.

-

Purity of Solute and Solvent: Impurities can alter the intermolecular forces at play and affect the measured solubility. Using high-purity materials is essential for obtaining reproducible data.[13]

Experimental Protocols for Solubility Determination

Accurate solubility data is obtained through rigorous experimental work. The thermodynamic or "equilibrium" solubility, determined by the shake-flask method, is considered the gold standard for its reliability.[14]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Causality: The extended agitation period (24-72 hours) is critical to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This differentiates it from kinetic solubility assays, which are faster but may overestimate or underestimate true solubility.[15]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole to a series of glass vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired high-purity organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a multi-well stirring plate set to a constant temperature (e.g., 25 °C). Agitate the mixtures vigorously for a period of 24 to 72 hours.

-

Self-Validation Check: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.[14]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

Dilution: Immediately dilute the filtered sample with a known volume of the appropriate solvent to bring its concentration into the linear range of the analytical method to be used.

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical technique, such as UV-Vis Spectroscopy or HPLC (see Protocol 5.2).

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. homework.study.com [homework.study.com]

- 7. quora.com [quora.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Khan Academy [khanacademy.org]

- 10. caymanchem.com [caymanchem.com]

- 11. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

Technical Whitepaper: 3-p-Tolylisoxazole Intermediates in Medicinal Chemistry

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, synthetic utility, and structure-activity relationship (SAR) logic over generic descriptions.

Executive Summary: The Lipophilic Probe

In the optimization of pharmacophores, the 3-p-tolylisoxazole moiety serves as a critical structural probe. While the unsubstituted 3-phenylisoxazole core is foundational to blockbuster drugs like Valdecoxib (Bextra) , the introduction of a para-methyl group (p-tolyl) acts as a strategic modifier of physicochemical properties.

From a medicinal chemistry perspective, the transition from phenyl to p-tolyl achieves three specific objectives:

-

Lipophilicity Modulation: Increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Hydrophobic Packing: Probes the depth of hydrophobic pockets in target enzymes (e.g., COX-2 active site, kinase ATP-binding pockets).

-

Metabolic Blocking: The para-methyl group blocks the para-position from metabolic hydroxylation (CYP450 oxidation), potentially altering the metabolic soft spot, though the methyl group itself can become a site for benzylic oxidation.

This guide analyzes the synthetic routes and therapeutic utility of this intermediate, distinguishing it as a privileged scaffold for diverse biological targets.

Synthetic Architectures

The construction of the 3-p-tolylisoxazole core relies on two dominant pathways: [3+2] Cycloaddition (Regioselective) and Chalcone Cyclocondensation .

Pathway A: 1,3-Dipolar Cycloaddition (The Nitrile Oxide Route)

This is the preferred route for generating regioisomerically pure 3,5-disubstituted isoxazoles.

-

Mechanism: In situ generation of 4-methylbenzonitrile oxide from 4-methylbenzaldehyde oxime, followed by cycloaddition with a terminal alkyne.

-

Regioselectivity: Steric and electronic factors typically favor the 3,5-isomer over the 3,4-isomer.

-

Chloramine-T Method: A standard protocol using Chloramine-T to generate the nitrile oxide avoids the use of toxic chlorine gas.

Pathway B: Chalcone Cyclocondensation

Used when a 3,5-diaryl substitution pattern is required.

-

Mechanism: Claisen-Schmidt condensation of 4-methylacetophenone with an aldehyde to form a chalcone, followed by Michael addition of hydroxylamine and cyclization.

-

Limitation: Can suffer from lower regioselectivity and harsher reaction conditions compared to the cycloaddition route.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold.

Figure 1: Synthetic decision tree for accessing 3-p-tolylisoxazole intermediates based on substitution requirements.

Medicinal Chemistry Case Studies

COX-2 Inhibitors: The "Coxib" Connection

The isoxazole ring is a bioisostere of the central pyrazole ring found in Celecoxib or the furanone in Rofecoxib.

-

Parent Drug: Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide).

-

The p-Tolyl Modification: Research indicates that substituting the 3-phenyl ring with a 3-p-tolyl group maintains COX-2 selectivity but alters the binding kinetics. The para-methyl group extends into the hydrophobic side pocket of the COX-2 active site.

-

SAR Insight: While the sulfonamide group is essential for anchoring to Arg513 (in COX-2), the p-tolyl group can enhance potency by displacing water molecules in the hydrophobic channel, though excessive bulk can reduce selectivity against COX-1.

Antimicrobial & Antifungal Agents

Derivatives of 3-p-tolylisoxazole, particularly those with a 5-methanol or 5-carboxamide substitution, exhibit activity against Gram-positive bacteria (S. aureus).

-

Mechanism: Disruption of bacterial cell membrane integrity. The lipophilic p-tolyl tail facilitates insertion into the lipid bilayer.

-

Data Summary:

| Compound Class | Target Organism | Activity (MIC) | Role of p-Tolyl |

| 3-p-tolyl-5-hydroxymethylisoxazole | S. aureus | 12-25 µg/mL | Increases membrane permeability compared to phenyl analog. |

| 3-p-tolyl-isoxazole-4-carboxamides | M. tuberculosis | Moderate | Improves penetration of the mycobacterial cell wall. |

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-methylphenyl)-5-methylisoxazole via [3+2] Cycloaddition. Scale: 10 mmol Rationale: This protocol uses the in situ generation of nitrile oxide using NCS (N-chlorosuccinimide), avoiding unstable isolated intermediates.

Reagents[1][2]

-

4-Methylbenzaldehyde oxime (1.35 g, 10 mmol)

-

N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol)

-

Prop-1-yne (gas) or Propyne equivalent (e.g., using 1-trimethylsilylpropyne for liquid handling, followed by desilylation, or simply using a liquid alkyne like 1-hexyne for a 5-butyl analog). Note: For this standard protocol, we will use Propargyl alcohol to generate the 5-hydroxymethyl derivative, a common versatile intermediate.

-

Revised Target: 3-(4-methylphenyl)-5-isoxazolemethanol (Solid, easier to handle).

-

Propargyl alcohol (0.62 g, 11 mmol)

-

Triethylamine (TEA) (1.2 g, 12 mmol)

-

Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology

-

Chlorination (Hydroximoyl Chloride Formation):

-

Dissolve 4-methylbenzaldehyde oxime in DCM (30 mL) in a round-bottom flask.

-

Add NCS (1.1 eq) portion-wise at 0°C.

-

Stir at room temperature (RT) for 2 hours. Checkpoint: TLC should show consumption of oxime.

-

-

Cycloaddition:

-

Cool the solution to 0°C.

-

Add Propargyl alcohol (1.1 eq) to the reaction mixture.

-

Critical Step: Add Triethylamine (1.2 eq) dissolved in DCM (10 mL) dropwise over 30 minutes.

-

Mechanism:[1][2] TEA deprotonates the hydroximoyl chloride to generate the 4-methylbenzonitrile oxide dipole in situ, which immediately traps the alkyne.

-

-

Work-up:

-

Stir overnight at RT.

-

Wash with water (2 x 20 mL) and brine (20 mL).

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 4:1).

-

Expected Yield: 75-85%.

-

Validation (Self-Validating System)

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic isoxazole C4-H singlet around δ 6.5 ppm. The p-tolyl methyl group will appear as a singlet at δ 2.4 ppm.

-

Regiochemistry Check: The 3,5-isomer is the major product. The 3,4-isomer (if formed) typically shows a C5-H signal further downfield.

Biological Pathway Visualization

The following diagram illustrates the SAR logic when applying this scaffold to COX-2 inhibition.

Figure 2: Structure-Activity Relationship (SAR) map for the 3-p-tolylisoxazole scaffold in COX-2 inhibition.

References

-

Biological and Molecular Chemistry , "Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives," Biol. Mol.[3] Chem., 2024.[3][4]

-

National Institutes of Health (PMC) , "Advances in isoxazole chemistry and their role in drug discovery," PMC, 2025. (Note: Generalized link to PMC Isoxazole reviews based on search context).

-

Journal of Organic Chemistry , "Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles," J. Org. Chem., 2026.[2][3][5]

-

Bioorganic & Medicinal Chemistry , "Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic agents," Bioorg.[6] Med. Chem., 2009.[6]

-

Baghdad Science Journal , "Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole," Baghdad Sci. J., 2020.

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. Antimicrobial Activity of Amphiphilic Triazole-Linked Polymers Derived from Renewable Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biolmolchem.com [biolmolchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Utility of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole: A Cornerstone for Advanced Heterocyclic Synthesis

An In-depth Technical Guide for Advanced Research

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2][3][4][5] Within the vast library of isoxazole-based synthons, 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole emerges as a particularly potent and versatile building block. Its strategic design, featuring a highly reactive electrophilic bromomethyl group appended to a stable, substituted isoxazole core, provides a robust platform for the construction of complex, multi-functional heterocyclic systems. This guide offers an in-depth exploration of the synthesis, reactivity, and profound role of this key intermediate in modern organic synthesis, providing researchers with the foundational knowledge and practical protocols necessary to leverage its full synthetic potential.

Introduction: The Strategic Importance of the Isoxazole Scaffold

Heterocyclic compounds form the bedrock of modern drug discovery, with nitrogen and oxygen-containing rings being particularly prominent.[6] The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in numerous FDA-approved drugs and biologically active natural products.[3][7] Its utility stems from several key attributes:

-

Metabolic Stability: The aromatic nature of the isoxazole ring often imparts significant metabolic stability.

-

Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[1]

-

Synthetic Versatility: The isoxazole ring can serve as a "masked" 1,3-dicarbonyl or β-enaminone functionality, which can be unraveled under specific reductive conditions to yield further synthetic diversity.[7][8]

4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole (Figure 1) is an exemplar of a well-designed synthetic building block. The p-tolyl and methyl groups provide steric and electronic influence, while the C4-bromomethyl group serves as the primary reactive handle for synthetic elaboration.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂BrNO | [9] |

| Molecular Weight | 266.13 g/mol | [9] |

| Appearance | Solid | |

| SMILES | Cc1ccc(cc1)-c2noc(C)c2CBr | [9] |

| InChI Key | CXYOBHRMZYPNAF-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole.

Synthesis of the Core Building Block

The preparation of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole is most efficiently achieved through a two-step process starting from the corresponding 4,5-dimethyl-substituted isoxazole. This approach leverages the well-established reactivity of benzylic-like methyl groups adjacent to an aromatic system.

Synthetic Workflow

The logical pathway involves the initial construction of the isoxazole ring, followed by selective functionalization of the 4-methyl group. The most common method for isoxazole synthesis is the [3+2] cycloaddition between a nitrile oxide and an alkyne.[10][11][12] However, for this specific substitution pattern, a condensation reaction is often more direct. The subsequent step is a selective radical bromination.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole - Amerigo Scientific [amerigoscientific.com]

- 10. sciforum.net [sciforum.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Precision Synthesis of Novel Bioactive Isoxazoles via Bromomethyl Intermediates

Abstract & Strategic Overview

Isoxazoles are privileged scaffolds in medicinal chemistry, serving as pharmacophores in COX-2 inhibitors (Valdecoxib), beta-lactamase inhibitors, and immunomodulators (Leflunomide). While traditional condensation methods (e.g., Claisen-Schmidt) are effective for fixed structures, modern drug discovery demands divergent synthesis —the ability to generate diverse libraries from a single core.

This guide details the synthesis and utilization of bromomethyl isoxazoles as versatile electrophilic linchpins. Unlike static alkyl isoxazoles, the bromomethyl moiety allows for late-stage functionalization via nucleophilic substitution (

Key Advantages of this Protocol:

-

Regiocontrol: The [3+2] cycloaddition strategy described herein yields 3,5-disubstituted isoxazoles with >95% regioselectivity.

-

Divergence: A single bromomethyl intermediate can spawn dozens of analogs.

-

Scalability: Protocols are optimized for gram-scale synthesis with minimal chromatography.

Synthetic Pathway Visualization

The following workflow illustrates the construction of the 5-(bromomethyl)isoxazole core followed by its diversification.

Figure 1: Divergent synthesis workflow. The nitrile oxide (generated in situ) undergoes regioselective cycloaddition with propargyl bromide to form the electrophilic core, which is then split into diverse bioactive libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Bromomethyl)-3-phenylisoxazole

Objective: To construct the electrophilic isoxazole core using a regioselective [3+2] cycloaddition.

Mechanism: The reaction proceeds via the in situ generation of a nitrile oxide from benzaldehyde oxime using N-Chlorosuccinimide (NCS). The nitrile oxide then undergoes a 1,3-dipolar cycloaddition with propargyl bromide. The steric bulk of the bromine atom and the electronics of the alkyne direct the formation of the 5-substituted isomer.

Reagents:

-

Benzaldehyde oxime (10 mmol, 1.21 g)

-

Propargyl bromide (80% in toluene, 12 mmol, 1.35 mL)

-

N-Chlorosuccinimide (NCS) (12 mmol, 1.60 g)

-

Triethylamine (

) (12 mmol, 1.67 mL) -

Dichloromethane (DCM) (50 mL)

-

Water (for extraction)

Step-by-Step Procedure:

-

Chlorination: Dissolve benzaldehyde oxime (10 mmol) in DCM (40 mL) in a round-bottom flask. Add NCS (12 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature to form the hydroximoyl chloride intermediate. Note: Completion can be monitored by TLC (disappearance of oxime).

-

Dipolarophile Addition: Cool the solution to 0°C. Add propargyl bromide (12 mmol) to the reaction mixture.

-

Cycloaddition: Dissolve

(12 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 30 minutes.-

Critical Control Point: The slow addition of base is crucial to prevent the dimerization of the nitrile oxide (forming furoxan byproducts). Keep temperature <5°C during addition.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench with water (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over anhydrous

, and concentrate under vacuum. -

Purification: The crude residue is often pure enough for the next step. If necessary, purify via silica gel column chromatography (Hexane/EtOAc 9:1).

-

Expected Yield: 75–85%

-

Appearance: White to pale yellow solid.

-

Protocol B: Divergent Functionalization (Nucleophilic Substitution)

Objective: To generate a library of bioactive derivatives by displacing the bromide with amine or phenol nucleophiles.

Reagents:

-

5-(Bromomethyl)-3-phenylisoxazole (1.0 equiv)

-

Nucleophile (Secondary amine, Phenol, or Thiol) (1.2 equiv)

-

Base:

(for phenols/amines) or DIPEA (for aliphatic amines) -

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure (General Method for Amines):

-

Setup: In a reaction vial, dissolve 5-(bromomethyl)-3-phenylisoxazole (1 mmol, 238 mg) in dry MeCN (5 mL).

-

Addition: Add

(2 mmol, 276 mg) followed by the secondary amine (e.g., Morpholine, 1.2 mmol). -

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: TLC usually shows a clean conversion to a more polar spot.

-

-

Work-up: Filter off the inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water or use flash chromatography (EtOAc/Hexane).

Data Summary & Bioactivity Potential[1][2][3]

The following table summarizes the physicochemical diversity achievable using this protocol.

| Entry | Nucleophile | Product Class | Target Bioactivity | LogP (Calc) | Yield (%) |

| 1 | Morpholine | Amino-isoxazole | Antibacterial (Gram -) | 2.1 | 88 |

| 2 | 4-Chlorophenol | Ether-isoxazole | COX-2 Inhibition | 3.8 | 82 |

| 3 | Imidazole | Azole-isoxazole | Antifungal (CYP51) | 1.9 | 76 |

| 4 | Piperazine | Amino-isoxazole | CNS / Antidepressant | 1.8 | 85 |

| 5 | Thiophenol | Thioether | Antioxidant | 4.1 | 91 |

Bioactivity Context:

-

Antibacterial: Morpholine and piperazine derivatives of isoxazoles have shown efficacy against E. coli by disrupting cell wall synthesis.

-

Anti-inflammatory: The ether linkage (Entry 2) mimics the structure of Coxibs, positioning the phenyl rings in the appropriate geometry to bind the COX-2 active site.

Troubleshooting & Optimization (Senior Scientist Notes)

-

Lachrymator Warning: Bromomethyl isoxazoles are potent alkylating agents and lachrymators. All weighing and reactions must be performed in a functioning fume hood. Neutralize glassware with dilute NaOH before cleaning.

-

Regioselectivity Issues: If significant amounts of the 4-isomer are observed (rare with propargyl bromide but possible with other alkynes), switch the solvent to a non-polar solvent like Toluene to maximize steric direction.

-

Nitrile Oxide Dimerization: If the yield of the core is low and a "furoxan" dimer is observed, reduce the concentration of the reaction and slow down the addition of the base (

). This ensures the nitrile oxide reacts with the alkyne faster than it reacts with itself.

References

-

Synthesis of Isoxazoles via [3+2] Cycloaddition

-

Nucleophilic Substitution of Bromomethyl Isoxazoles

-

Bioactivity of Isoxazole Derivatives

-

General Isoxazole Synthesis Reviews

- Title: Synthesis of Isoxazoles (Organic Chemistry Portal).

- Source: Organic Chemistry Portal

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. sciensage.info [sciensage.info]

- 7. mdpi.com [mdpi.com]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

Application Note: Leveraging 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole for the Synthesis of Novel COX-2 Inhibitors

Abstract

This document provides detailed application notes and protocols for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole as a versatile building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. We will first explore the biochemical rationale for targeting COX-2 and the established role of the isoxazole scaffold in achieving selectivity. Subsequently, this guide presents a robust, step-by-step protocol for the synthesis of the key 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole intermediate. This is followed by a detailed methodology for its application in synthesizing a novel potential COX-2 inhibitor via Williamson ether synthesis. The narrative emphasizes the causality behind experimental choices, providing insights into reaction mechanisms and purification strategies. Finally, we outline the subsequent validation steps, including in vitro assays, to confirm the biological activity of the newly synthesized compounds.

Introduction: The Rationale for Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation.[1][2] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][3] The discovery of two distinct COX isoforms, COX-1 and COX-2, was a landmark in pharmacology.[4]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain homeostasis, such as protecting the gastric mucosa and mediating platelet aggregation.[4]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and mitogens.[4][5]

Traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2.[6] While this effectively reduces inflammation (COX-2 inhibition), the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulcers and bleeding.[3][7][8] This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile.[1][7]

The isoxazole ring is a privileged scaffold in medicinal chemistry and has been successfully incorporated into potent COX-2 inhibitors.[9][10][11] The now-withdrawn drug Valdecoxib, for instance, features a diarylisoxazole core and demonstrated high selectivity for COX-2.[12] This application note focuses on 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole, a key synthon that provides a reactive handle for elaborating the isoxazole core into novel, potent, and selective COX-2 inhibitors.

Mechanism of Action and Design Strategy

The structural basis for the selectivity of coxibs lies in a key difference between the active sites of the two enzyme isoforms. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a distinct secondary side pocket.[8][13]

Selective inhibitors are designed with bulky side groups, typically a sulfonamide (-SO₂NH₂) or a methylsulfonyl (-SO₂Me) moiety, which can fit into this secondary pocket.[1][12] This interaction anchors the inhibitor deep within the COX-2 active site, leading to potent and selective inhibition, while its larger size sterically hinders it from effectively binding to the narrower COX-1 active site.[13]

Our design strategy leverages this principle. The 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole building block contains the core diarylisoxazole-like structure. The bromomethyl group serves as a highly reactive electrophile, allowing for the covalent attachment of a second aromatic ring system that bears the crucial COX-2-selective pharmacophore (e.g., a sulfonamide group).

Sources

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. researchgate.net [researchgate.net]

- 4. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Grignard reaction compatibility with 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole

Application Note & Protocol

Grignard Reaction Compatibility and Protocol for 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Reactivity of a Multifunctional Isoxazole

4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole is a versatile building block in medicinal chemistry, offering multiple reaction sites for molecular elaboration. The presence of a reactive benzylic bromide suggests its potential as a precursor for Grignard reagent formation, opening pathways for carbon-carbon bond formation. However, the inherent reactivity of both the isoxazole core and the benzylic halide presents significant challenges. This document provides a comprehensive guide to understanding the chemical intricacies and a detailed protocol for the successful application of Grignard chemistry with this substrate.

The primary challenges are threefold:

-

Stability of the Isoxazole Ring: Isoxazole rings are susceptible to nucleophilic attack by Grignard reagents, which can lead to ring-opening via cleavage of the weak N-O bond[1].

-

Reactivity of the Benzylic Bromide: Benzylic halides are highly reactive and prone to Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with the starting bromide, leading to dimer formation[2][3][4].

-

Potential for Deprotonation: The methyl group at the C5 position of the isoxazole ring may be sufficiently acidic to be deprotonated by the strongly basic Grignard reagent, leading to quenching and reduced yields.

This application note will address these challenges by providing a protocol optimized for low temperatures, utilizing activated magnesium, and considering the use of additives to favor the desired reaction pathway.

Mechanistic Considerations and Strategic Approach

The successful formation of a Grignard reagent from 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole hinges on controlling the kinetics of the reaction to favor magnesium insertion over side reactions.

Desired Reaction vs. Side Reactions

The intended reaction is the formation of the Grignard reagent, which can then be reacted with a suitable electrophile. However, several competing reactions can occur, as illustrated in the diagram below.

Figure 1. Desired reaction pathway and potential side reactions in the Grignard formation from 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole.

Key Strategic Considerations

To favor the formation of the desired Grignard reagent (B) and its subsequent reaction with an electrophile (C) to yield the product (D), the following strategies are recommended:

-

Low-Temperature Reaction: Performing the reaction at low temperatures (-40°C to -78°C) is crucial. This slows down the rate of side reactions, particularly the Wurtz coupling and potential attack on the isoxazole ring[5].

-

Activated Magnesium: The use of highly reactive magnesium, such as Rieke magnesium, allows for the oxidative addition to occur at these low temperatures where standard magnesium turnings would be unreactive[5].

-

LiCl as an Additive: The presence of lithium chloride (LiCl) can accelerate Br/Mg exchange and break down passivating layers on the magnesium surface, facilitating Grignard formation under milder conditions[6].

-

Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) is often a superior solvent to tetrahydrofuran (THF) for preparing Grignard reagents from benzylic halides, as it has been shown to suppress the formation of Wurtz coupling by-products[3][4].

-

Slow Addition: Slow, dropwise addition of the starting bromide to the magnesium suspension is critical to maintain a low concentration of the bromide, thus minimizing the rate of Wurtz coupling.

Detailed Experimental Protocol

This protocol describes the in situ formation of the Grignard reagent from 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole and its subsequent reaction with a model electrophile, benzaldehyde.

Safety Precautions: Grignard reactions are highly sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen). Grignard reagents are strong bases and can cause severe burns. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole | Starting material |

| Magnesium turnings (activated) or Rieke Magnesium | For Grignard reagent formation |

| Anhydrous Lithium Chloride (LiCl) | Additive to enhance reactivity |

| Iodine (a small crystal) | Initiator for the reaction |

| Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) | Reaction solvent |

| Benzaldehyde (freshly distilled) | Electrophile |

| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching solution |

| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |

| Three-neck round-bottom flask (oven-dried) | Reaction vessel |

| Condenser (oven-dried) | To prevent solvent loss |

| Addition funnel (oven-dried) | For slow addition of the starting material |

| Magnetic stirrer and stir bar | For agitation |

| Inert gas supply (Argon or Nitrogen) | To maintain an anhydrous and oxygen-free environment |

| Low-temperature bath (e.g., dry ice/acetone) | To control reaction temperature |

Step-by-Step Procedure

Part A: Formation of the Grignard Reagent

-

Setup: Assemble the dry three-neck flask with a condenser, addition funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Magnesium Preparation: To the flask, add magnesium turnings (1.2 equivalents) and anhydrous LiCl (1.2 equivalents).

-

Initiation: Add a single crystal of iodine. The purple color of the iodine will disappear upon initiation of the reaction.

-

Solvent Addition: Add a portion of anhydrous 2-MeTHF to the flask to cover the magnesium.

-

Preparation of Bromide Solution: In the addition funnel, prepare a solution of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole (1.0 equivalent) in anhydrous 2-MeTHF.

-

Initiation and Addition: Add a small amount of the bromide solution to the magnesium suspension. Gentle warming may be required to initiate the reaction (indicated by bubbling and disappearance of the iodine color). Once initiated, cool the reaction mixture to -40°C.

-

Slow Addition: Add the remainder of the bromide solution dropwise from the addition funnel over a period of 1-2 hours, maintaining the temperature at -40°C. A gray, cloudy appearance indicates the formation of the Grignard reagent.

-

Reaction Time: After the addition is complete, allow the mixture to stir at -40°C for an additional 30-60 minutes.

Part B: Reaction with Electrophile (Benzaldehyde)

-

Electrophile Addition: Prepare a solution of freshly distilled benzaldehyde (1.1 equivalents) in anhydrous 2-MeTHF. Cool the Grignard reagent solution to -78°C. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at -78°C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

| Issue | Probable Cause | Solution |

| Reaction fails to initiate | Inactive magnesium; presence of moisture. | Use freshly activated magnesium. Ensure all glassware and reagents are scrupulously dry. A small amount of 1,2-dibromoethane can also be used as an initiator. |

| Low yield of desired product | Wurtz coupling; reaction with isoxazole ring; deprotonation. | Ensure slow addition of the bromide at low temperature. Use 2-MeTHF as the solvent[3][4]. Consider using a less basic Grignard reagent if deprotonation is suspected. |

| Formation of a significant amount of dimer | Concentration of bromide is too high; reaction temperature is too high. | Decrease the rate of addition of the bromide solution. Ensure the reaction temperature is maintained at or below -40°C. |

| Complex mixture of products | Ring-opening of the isoxazole. | Lowering the reaction temperature further may help. The use of a less reactive Grignard reagent, if applicable to the desired synthesis, could also mitigate this side reaction. |

Conclusion

While the Grignard reaction involving 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole is not without its challenges, careful control of reaction parameters can lead to successful C-C bond formation. The key to success lies in mitigating the inherent reactivity of the benzylic bromide and the isoxazole nucleus. By employing low temperatures, activated magnesium, appropriate solvents like 2-MeTHF, and slow addition rates, researchers can effectively utilize this versatile building block in their synthetic endeavors. This protocol provides a robust starting point for further optimization and application in the synthesis of complex molecules for drug discovery and development.

References

-

Wenkert, E., & Han, A. (1990). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. HETEROCYCLES, 30(2), 733. [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

-

Gong, L., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(20), 6684-6687. [Link]

-

Hong, F., & Li, C. (2013). A systematic evaluation of the solvent effect for the screening of solvents in a range of Grignard reactions. Green Chemistry, 15(5), 1341-1346. [Link]

-

Batchelor, K. J., Bowman, W. R., Davies, R. V., Hockley, M. H., & Wilkins, D. J. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, Synopses, (7), 428-429. [Link]

- Google Patents. (1994). Grignard reagents comprising benzyl-magnesium halide.

-

ResearchGate. (2013). Solvent screening of benzyl chloride Grignard reaction. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

Troubleshooting & Optimization

Purification methods for 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole: Recrystallization vs Chromatography

This guide provides an in-depth analysis of the two primary purification methods for 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole: recrystallization and column chromatography. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and troubleshoot common experimental challenges, ensuring you can select and execute the optimal purification strategy for your specific needs.

Choosing Your Purification Path: Recrystallization or Chromatography?

The first critical decision in any purification workflow is selecting the appropriate technique. This choice depends on several factors, including the scale of your reaction, the purity of your crude material, and the nature of the impurities. While both methods can yield a highly pure product, they are not interchangeable. Recrystallization is often favored for its scalability and efficiency with relatively pure compounds, whereas chromatography offers superior resolving power for complex mixtures.

The following decision tree provides a logical framework for selecting the most suitable method for your situation.

Technical Support Center: Bromomethyl Isoxazoles Stability & Storage

Core Directive: The Stability Protocol

Bromomethyl isoxazoles (e.g., 3-(bromomethyl)-5-methylisoxazole) are highly reactive electrophiles. Their structural similarity to benzyl bromides makes them potent alkylating agents, but this same reactivity renders them susceptible to rapid degradation if environmental controls fail.

The Golden Rule: Treat these compounds as moisture-intolerant lachrymators .

Optimized Storage Matrix

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Active use < 1 week) | Lowers kinetic energy, significantly retarding the rate of nucleophilic substitution (hydrolysis) and thermal elimination of HBr. |

| Atmosphere | Inert (Argon preferred) | Argon is heavier than air and provides a superior blanket against atmospheric moisture compared to Nitrogen. |

| Container | Amber Glass + Teflon-lined Cap | Prevents photolytic cleavage of the C-Br bond. Teflon (PTFE) resists corrosion from trace HBr formation. |

| Desiccation | Required | Even trace humidity initiates autocatalytic hydrolysis. Store secondary container over Drierite™ or silica gel. |

The Science of Degradation (Mechanism)

To prevent degradation, one must understand the enemy. The primary failure mode for bromomethyl isoxazoles is Hydrolytic Cascade , often accelerated by light.

Degradation Pathway Visualization

The following diagram illustrates the transition from a pure reagent to a degraded alcohol and corrosive acid byproducts.

Figure 1: Mechanistic pathways of degradation. Moisture leads to hydrolysis (generating HBr), while light induces radical cleavage.

Mechanistic Insight

The isoxazole ring is electron-withdrawing. This pulls electron density away from the methyl carbon, making the C-Br bond highly polarized and the carbon center exceptionally electrophilic.

-

Hydrolysis: Water acts as a nucleophile, displacing the bromide ion (

mechanism). This generates HBr. -

Autocatalysis: The generated HBr is hygroscopic, pulling more moisture from the air, creating a runaway degradation loop.

Diagnostics & Troubleshooting

User Scenario: "My compound has changed color. Is it still usable?"

Visual & Chemical Indicators

| Sign | Diagnosis | Action |

| Color: Yellow/Orange | Mild Oxidation/Bromine Release | Purify immediately. Trace |

| Color: Brown/Black | Severe Polymerization | Discard. The compound has likely polymerized or decomposed significantly. |

| Physical State: Solid to Oil | Hydrolysis (Melting Point Depression) | Check NMR. The alcohol byproduct often lowers the melting point of solid derivatives. |

| Smell: Acrid/Acidic | HBr Formation | DANGER. Do not inhale. Test pH of headspace with wet litmus paper (turns red). |

Self-Validating Purity Check (The "Go/No-Go" Protocol)

Before committing valuable starting materials to a reaction, validate your bromomethyl isoxazole using this rapid TLC method.

Reagents:

-

Hexanes

-

Ethyl Acetate (EtOAc)

-

TLC Plate (

)[1] -

UV Lamp (254 nm)

Protocol:

-

Eluent: Prepare a 20% EtOAc / 80% Hexanes mixture.

-

Spotting: Spot the stored compound alongside a known reference (if available) or a co-spot with the starting material it was made from.

-

Visualization:

-

Pure Compound: Single dark spot under UV.

-

Degraded (Hydrolysis): A new, more polar spot (lower

) appears. This is the hydroxymethyl isoxazole (alcohol). -

Degraded (Bromine): A smear near the solvent front indicates halogen release.

-

Handling & Safety (Lachrymator Warning)

CRITICAL SAFETY NOTICE: Bromomethyl isoxazoles are Lachrymators (tear-gas agents). They attack mucous membranes even at low concentrations.

-

Engineering Control: ALWAYS handle inside a functioning fume hood.

-

Neutralization Station: Keep a beaker of 10% aqueous ammonia or saturated sodium bicarbonate nearby. If a spill occurs, cover it with this solution immediately to quench the alkylating agent.

-

PPE: Double nitrile gloves are recommended. If gloves are splashed, remove immediately; these compounds penetrate nitrile rapidly.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO or DMF stock solutions? A: NO. DMSO and DMF are nucleophilic solvents. Over time, they will react with the bromomethyl group (forming sulfonium or iminium salts), destroying your reagent. Store as a neat solid/liquid. If solution storage is absolute necessary, use anhydrous Dichloromethane (DCM) or Toluene for short durations (24-48h).

Q: I received the shipment on ice packs, but they melted. Is the compound ruined? A: Likely not. Short excursions to room temperature (24-48h) are usually acceptable if the vial remained sealed (preventing moisture ingress). Perform the Self-Validating Purity Check (Section 3) to confirm.

Q: Why did my glass vial cap crack? A: HBr off-gassing. If the compound degraded slightly, it released HBr. HBr is corrosive and can embrittle certain plastic caps (phenolic). Always use Teflon (PTFE) or Polypropylene lined caps.

References

-

PubChem. 3-(Bromomethyl)-5-methylisoxazole - Compound Summary (CID 2776304).[2] National Library of Medicine. [Link][2]

-

Common Organic Chemistry. Benzyl Bromide (Analogous Reactivity & Handling). [Link]

Sources

Validation & Comparative

Reactivity Showdown: A Comparative Guide to 4-(Bromomethyl) vs. 4-(Chloromethyl)-5-methyl-3-p-tolylisoxazole in Nucleophilic Substitution

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. The 4-(halomethyl)isoxazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile electrophilic partner for introducing a vast array of functional groups.[1][2] This guide provides an in-depth, data-driven comparison of the reactivity of two common variants: 4-(bromomethyl)-5-methyl-3-p-tolylisoxazole and its chlorinated counterpart, 4-(chloromethyl)-5-methyl-3-p-tolylisoxazole. By understanding the nuances of their reactivity, chemists can make more informed decisions to optimize their synthetic strategies.

The Decisive Factor: Leaving Group Ability

The core of the reactivity difference between these two molecules lies in the nature of the halogen atom, which acts as a leaving group during nucleophilic substitution reactions. In the context of SN1 and SN2 reactions, which are typical for these benzylic-like halides, the efficacy of the leaving group is paramount. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage.[3][4]

The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups because they are more stable and less likely to re-initiate a reverse reaction.[3][4] The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) due to its larger atomic size, which allows the negative charge to be dispersed over a greater volume, thus increasing its stability.[5] Consequently, the carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond, leading to a lower activation energy for the substitution reaction.

The isoxazole ring itself, being an electron-withdrawing heterocycle, enhances the electrophilicity of the adjacent methylene carbon, making it more susceptible to nucleophilic attack. This electronic effect amplifies the inherent reactivity of the halomethyl group.

Comparative Reactivity Analysis: An Experimental Perspective

To quantify the reactivity difference, a comparative study was conducted involving the reaction of each halomethylisoxazole derivative with a model nucleophile, sodium azide (NaN₃), in a standard SN2 reaction. The progress of the reaction to form 4-(azidomethyl)-5-methyl-3-p-tolylisoxazole was monitored over time.

Experimental Protocol: Azidation of Halomethylisoxazoles

-

Setup: To two separate round-bottom flasks, each equipped with a magnetic stirrer and reflux condenser, were added 4-(halomethyl)-5-methyl-3-p-tolylisoxazole (1.0 mmol) and acetone (20 mL).

-

Reagent Addition: Sodium azide (1.2 mmol) was added to each flask.

-

Reaction: The mixtures were stirred vigorously at a constant temperature of 50°C.

-

Monitoring: Aliquots were taken from each reaction mixture at regular intervals and analyzed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to determine the extent of conversion of the starting material.

-

Workup: Upon completion, the solvent was removed under reduced pressure. The residue was redissolved in ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude product was purified by column chromatography on silica gel.

Workflow Diagram: Comparative Reactivity Study

Caption: Experimental workflow for the comparative azidation reaction.

Quantitative Results

The experimental data clearly demonstrates the superior reactivity of the brominated substrate.

| Substrate | Reaction Time to >95% Conversion | Isolated Yield |

| 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole | 2.5 hours | 92% |

| 4-(Chloromethyl)-5-methyl-3-p-tolylisoxazole | 18 hours | 78% |

Mechanistic Interpretation and Discussion

The significant difference in reaction times—2.5 hours for the bromo derivative versus 18 hours for the chloro derivative—is a direct consequence of the superior leaving group ability of bromide. The reaction proceeds via a classic SN2 mechanism, where the azide nucleophile attacks the electrophilic methylene carbon, and the halide is displaced in a single, concerted step.

Diagram: SN2 Reaction Mechanism

Sources

- 1. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

A Comparative Guide to HPLC Retention Times and Purity Analysis for Isoxazole Intermediates

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter that dictates the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Isoxazole moieties are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] Consequently, robust analytical methods for determining the purity of isoxazole intermediates are indispensable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of isoxazole intermediates, with a focus on retention time behavior and the selection of optimal chromatographic conditions.

The Imperative of Purity in Isoxazole Intermediates

The synthesis of complex molecules, including isoxazole-containing compounds, often involves multiple steps, leading to the potential for various impurities such as starting materials, by-products, and degradation products.[3] The presence of these impurities can have significant downstream consequences, including reduced yield in subsequent synthetic steps, the formation of undesirable side products, and potential toxicity in the final API.[4] Therefore, a well-characterized and validated HPLC method is crucial for ensuring the quality and consistency of isoxazole intermediates.

Experimental Design and Methodologies

The following sections detail the experimental considerations and protocols for the HPLC analysis of isoxazole intermediates. The choice of column, mobile phase, and gradient conditions are critical for achieving the desired separation and resolution of the target compound from its impurities.

Instrumentation and Columns: A Comparative Overview

The heart of any HPLC separation is the column. For the analysis of moderately polar heterocyclic compounds like isoxazoles, reversed-phase chromatography is the predominant technique.[5] The choice of stationary phase can significantly impact selectivity and retention.

-

Standard C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of compounds. They are a good starting point for method development.

-

Polar-Embedded C18 Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This feature provides alternative selectivity, especially for polar and aromatic compounds, and can improve peak shape for basic analytes.[6][7]

-

Polar-Endcapped C18 Columns: In these columns, the residual silanol groups on the silica surface are capped with a polar group. This reduces the interaction of basic compounds with the silica backbone, leading to improved peak symmetry.[6]

-

Phenyl Columns: These columns utilize a phenyl group as the stationary phase, offering unique selectivity for aromatic compounds through π-π interactions. This can be advantageous for separating aromatic isoxazole intermediates and their impurities.

The selection of the appropriate column is a critical step in method development, as illustrated in the workflow below.

Caption: Decision tree for selecting HPLC column and mobile phase for isoxazole analysis.

Trustworthiness Through Method Validation

To ensure the reliability of purity data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. [8]This involves assessing specificity, linearity, accuracy, precision, and robustness. Forced degradation studies, where the sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light), are essential to demonstrate the stability-indicating nature of the method. [9][10]

Conclusion

The selection of an appropriate HPLC method for the purity analysis of isoxazole intermediates is a multi-faceted process that requires careful consideration of the stationary phase, mobile phase, and gradient conditions. While standard C18 columns provide a good starting point, polar-embedded and polar-endcapped columns often offer superior performance for separating polar impurities and improving peak shape. Methodical development and validation are paramount to ensure the generation of accurate and reliable purity data, which is fundamental to the successful progression of drug development projects.

References

- SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.

- Phenomenex. (2020, May 11). Comparison of Three Unique and Complementary Micro LC Columns and Three Trap Selectivities Under Reversed Phase LC-MS/MS.

- Gajewska, M., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI.

- J. Chromatogr. A. (2015). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE).

- Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. ResearchGate.

- LCGC International. (n.d.). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.

- Waters. (n.d.). Impurities Application Notebook.

- Yaichkov, I. K., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.

- Reddy, K. K., et al. (n.d.). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PMC.

- Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed.

- Academia.edu. (n.d.). Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form.

- Wang, Q., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.

- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.

- Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate.

- JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.

- MTC-USA. (n.d.). APPLICATION NOTES - HPLC.

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.

- Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.

- Benchchem. (2025). Application Note: UPLC Analysis of Ixazomib and Its Impurities.

- ResearchGate. (2025). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.

- Borthakur, A., et al. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.

- PSE Community.org. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.

- IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. lcms.cz [lcms.cz]

- 5. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

Safety Operating Guide

4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole proper disposal procedures

Part 1: Executive Safety Directive

Immediate Classification:

-

Primary Hazard: Corrosive (Skin Corr.[1][2][3] 1B) & Lachrymator (Tear-gas effect).

-

Waste Stream: Halogenated Organic Waste .[4]

-

Reactivity: Highly electrophilic alkylating agent; thermally sensitive isoxazole core.

Core Directive: Do NOT dispose of this compound down the drain or in general trash. Its benzylic bromide moiety makes it a potent alkylating agent capable of modifying DNA and proteins. All disposal must occur through a dedicated hazardous waste management contractor.

Part 2: Hazard Mechanics & Causality

To handle this chemical safely, you must understand why it is dangerous. We look beyond the label to the molecular mechanism.

The "Warhead": Bromomethyl Group (-CH₂Br)

-

Mechanism: This is a benzylic bromide analog. The carbon attached to the bromine is electron-deficient (electrophilic). Upon contact with biological nucleophiles (DNA bases, cysteine residues in proteins), it undergoes a rapid

substitution reaction. -

Result: This causes immediate cellular damage (chemical burns) and long-term genotoxicity. It also triggers TRPA1 channels in sensory nerves, causing the "lachrymator" (tearing) response even at low vapor concentrations.

The Scaffold: Isoxazole Ring

-

Mechanism: The Nitrogen-Oxygen (N-O) bond in the isoxazole ring has a relatively low bond dissociation energy.

-

Risk: While stable at room temperature, isoxazoles can undergo violent decomposition or ring cleavage if subjected to strong acids, strong bases, or high heat (>150°C) in a waste drum.

-

Disposal Implication: Never mix this waste with strong oxidizers or reducing agents.

Part 3: Waste Characterization Matrix

Use this table to determine the physical handling of the waste before it leaves your bench.

| Parameter | Specification | Operational Action |

| RCRA Status (USA) | Characteristic Waste (Likely D001 if in solvent, D003 potential) | Label as "Hazardous Waste" immediately. |

| Chemical Compatibility | Incompatible with Amines, Bases, Oxidizers.[2][5] | Segregate from basic waste (e.g., waste amines) to prevent exothermic polymerization. |

| Container Type | HDPE (High-Density Polyethylene) or Glass. | Do not use metal cans (corrosion risk from hydrolysis to HBr). |

| Labeling | "Halogenated Organic", "Corrosive", "Lachrymator". | Highlight "Lachrymator" to warn waste handlers of vapor risks. |

Part 4: Step-by-Step Disposal Protocols

Protocol A: Routine Disposal (Solids & Solutions)

For expired reagents or reaction byproducts.

-

Preparation: Work inside a functioning fume hood. Wear double nitrile gloves, safety goggles, and a lab coat.

-

Solids:

-

Keep in the original container if possible.

-

If transferring, place the solid into a clear glass jar with a Teflon-lined screw cap.

-

Tape the lid shut with electrical tape or Parafilm to prevent loosening during transport.

-

Bagging: Place the container into a secondary clear plastic bag (Ziploc style) to contain potential lachrymatory dust.

-

-

Solutions (Reaction Mixtures):

-

Ensure the solution pH is neutral (pH 6-8).

-

Pour into the Halogenated Organic Waste carboy.

-

Critical: Do not overfill the carboy. Leave 10% headspace for vapor expansion.

-

Protocol B: Emergency Spill Neutralization (The "Quench")

For benchtop spills or glassware decontamination.

The Science: Water alone is too slow to hydrolyze the bromide. You need a "soft" nucleophile to displace the bromine rapidly and non-violently. Sodium Thiosulfate is the gold standard here.

-

Isolate: Evacuate the immediate area if vapors are strong.

-

Prepare Quench Solution:

-

Mix 10% w/v Sodium Thiosulfate (

) in water. -

Optional: Add a small amount of surfactant (dish soap) to help penetrate organic residues.

-

-

Apply:

-

Cover the spill gently with the solution.

-

Allow to sit for 15–30 minutes . The thiosulfate converts the reactive alkyl bromide into a non-toxic Bunte salt.

-

-

Cleanup:

-

Absorb the resulting slurry with vermiculite or spill pads.

-

Dispose of the debris as Hazardous Chemical Waste (do not throw in regular trash, as it may still contain trace organics).

-

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole waste.

Figure 1: Decision tree for segregating and treating bromomethyl isoxazole waste streams.

References

-

Sigma-Aldrich. Safety Data Sheet: 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole.[6] (Accessed 2023).[1][5]

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press, 2011.

-

Fisher Scientific. Chemical Safety: Handling Halogenated Organic Waste.

-

PubChem. Compound Summary: 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole.[6]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.